molecular formula C7H15NO2 B2684628 2-(Dimethylamino)pentanoic acid CAS No. 1259294-31-9

2-(Dimethylamino)pentanoic acid

Cat. No.: B2684628
CAS No.: 1259294-31-9
M. Wt: 145.202
InChI Key: HVNMCCPQUIEPCT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)pentanoic acid typically involves the dimethylation of norvaline. One common method is the reductive amination of norvaline using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution at a controlled pH to ensure the selective formation of the dimethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Dimethylamino)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used in studies of enzyme activity and protein interactions due to its structural similarity to natural amino acids.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pentanoic acid involves its interaction with biological molecules, particularly proteins and enzymes. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. This makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein-ligand interactions.

Comparison with Similar Compounds

2-(Dimethylamino)pentanoic acid can be compared with other similar compounds such as:

    Norvaline: The parent compound, which lacks the dimethylamino group.

    Dimethylaminoacetic acid: A shorter-chain analogue with similar chemical properties.

    Dimethylaminopropanoic acid: Another analogue with a different chain length.

The uniqueness of this compound lies in its specific structure, which combines the properties of norvaline with the additional functionality provided by the dimethylamino group. This makes it particularly useful in applications where both amino acid-like behavior and additional reactivity are desired.

Biological Activity

2-(Dimethylamino)pentanoic acid (also known as DMAPA) is an organic compound with the molecular formula C₇H₁₅NO₂. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and interactions with biological systems. This article explores the biological activity of DMAPA, including its mechanisms of action, toxicity studies, and comparisons with similar compounds.

Chemical Structure and Properties

The structure of this compound consists of a pentanoic acid backbone with a dimethylamino group attached to the second carbon. This configuration enhances its basicity and solubility in water, making it a versatile compound for research and industrial applications.

The biological activity of DMAPA is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. The dimethylamino group plays a crucial role in its binding affinity to these targets. Research indicates that DMAPA may influence several biochemical pathways, although specific mechanisms remain under investigation.

Potential Therapeutic Applications

DMAPA has been studied for its potential therapeutic applications, particularly in drug development. Its ability to act as a precursor in synthesizing more complex molecules positions it as a valuable compound in pharmaceutical research. The compound's interactions with biological systems suggest possible roles in modulating physiological responses.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of DMAPA. A sub-chronic toxicity study involving Wistar rats administered doses ranging from 100 to 1000 mg/kg over 90 days revealed no significant adverse effects on survival or general health. Clinical observations included transient episodes of increased salivation and slight changes in blood biochemistry, but these were not deemed toxicologically significant .

Study TypeDosage (mg/kg)DurationKey Findings
Oral Repeated Dose100-100090 daysNo unscheduled deaths; slight clinical signs; minimal blood chemistry changes
Dermal Toxicity200024 hoursNo deaths; slight irritation observed
Acute Toxicity>5000 (oral)-Low acute oral toxicity

Comparative Analysis with Similar Compounds

DMAPA shares structural similarities with other compounds that also contain dimethylamino groups. Below is a comparison highlighting key differences:

Compound NameStructureKey Differences
5-(Dimethylamino)pentanoic acid C₇H₁₅NO₂Dimethylamino group at the 5-position
2-Amino-4-methylpentanoic acid C₇H₁₅N₃O₂Contains an amino group instead of dimethylamino
3-(Dimethylamino)butanoic acid C₆H₁₃N₃O₂Shorter carbon chain (butanoic vs. pentanoic)

Case Studies and Research Findings

Recent studies have explored the self-assembly behavior of polymers containing DMAPA derivatives, indicating its potential use in creating stimuli-responsive materials . Additionally, research has focused on the synthesis methods for DMAPA, emphasizing its utility as a building block in organic synthesis.

Properties

IUPAC Name

2-(dimethylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5-6(7(9)10)8(2)3/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNMCCPQUIEPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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